molecular formula C10H22Cl2N2Si B14270770 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- CAS No. 156723-23-8

1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-

Cat. No.: B14270770
CAS No.: 156723-23-8
M. Wt: 269.28 g/mol
InChI Key: CMVKRVSIVCVJER-UHFFFAOYSA-N
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Description

1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of bis(silyl)ethylenediamines with halosilanes. For example, the reaction of N,N′-bis(trimethylsilyl)ethylenediamine with silicon tetrachloride in tetrahydrofuran (THF) can yield the desired compound . The reaction conditions often include the use of a solvent like THF and a base such as triethylamine to accept the halide byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper handling and safety measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The silicon and nitrogen atoms in the ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Halides: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- involves its reactivity with various molecular targets. The silicon atom in the ring can form bonds with other atoms, leading to the formation of new compounds. The nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups.

Properties

CAS No.

156723-23-8

Molecular Formula

C10H22Cl2N2Si

Molecular Weight

269.28 g/mol

IUPAC Name

1,3-ditert-butyl-2,2-dichloro-1,3,2-diazasilolidine

InChI

InChI=1S/C10H22Cl2N2Si/c1-9(2,3)13-7-8-14(10(4,5)6)15(13,11)12/h7-8H2,1-6H3

InChI Key

CMVKRVSIVCVJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN([Si]1(Cl)Cl)C(C)(C)C

Origin of Product

United States

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